molecular formula C17H16ClN3O B12928477 4-Quinazolinamine, 2-chloro-N-(4-methoxyphenyl)-N,8-dimethyl- CAS No. 827030-88-6

4-Quinazolinamine, 2-chloro-N-(4-methoxyphenyl)-N,8-dimethyl-

Cat. No.: B12928477
CAS No.: 827030-88-6
M. Wt: 313.8 g/mol
InChI Key: YZVGKWIJZRGKHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(4-methoxyphenyl)-N,8-dimethylquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a dimethylquinazolinamine structure. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methoxyphenyl)-N,8-dimethylquinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

  • Formation of the Quinazoline Core: : The quinazoline core can be synthesized by reacting anthranilic acid with formamide under reflux conditions to yield 2-aminobenzamide. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride (POCl3), to form the quinazoline ring.

  • Introduction of the Chloro Group: : The chloro group is introduced by treating the quinazoline intermediate with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under anhydrous conditions.

  • Substitution with Methoxyphenyl Group: : The chloro-substituted quinazoline is then reacted with 4-methoxyaniline in the presence of a base, such as triethylamine, to introduce the methoxyphenyl group.

  • Dimethylation: : Finally, the compound is dimethylated using methyl iodide (CH3I) in the presence of a strong base, such as sodium hydride (NaH), to yield 2-chloro-N-(4-methoxyphenyl)-N,8-dimethylquinazolin-4-amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methoxyphenyl)-N,8-dimethylquinazolin-4-amine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

  • Substitution: : The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

2-chloro-N-(4-methoxyphenyl)-N,8-dimethylquinazolin-4-amine has several scientific research applications, including:

  • Chemistry: : Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

  • Biology: : Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Medicine: : Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

  • Industry: : Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methoxyphenyl)-N,8-dimethylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methoxyphenyl)acetamide
  • 2-chloro-N-(4-methoxyphenyl)benzamide
  • 2-chloro-N-(3,4-dimethoxyphenyl)quinazolin-4-amine

Uniqueness

2-chloro-N-(4-methoxyphenyl)-N,8-dimethylquinazolin-4-amine is unique due to its specific structural features, such as the presence of both chloro and methoxyphenyl groups, as well as the dimethylquinazolinamine core. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

827030-88-6

Molecular Formula

C17H16ClN3O

Molecular Weight

313.8 g/mol

IUPAC Name

2-chloro-N-(4-methoxyphenyl)-N,8-dimethylquinazolin-4-amine

InChI

InChI=1S/C17H16ClN3O/c1-11-5-4-6-14-15(11)19-17(18)20-16(14)21(2)12-7-9-13(22-3)10-8-12/h4-10H,1-3H3

InChI Key

YZVGKWIJZRGKHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)Cl)N(C)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.